4-Hydroxybenzenediazonium sulfate
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Overview
Description
4-Hydroxybenzenediazonium sulfate is an organic compound with the molecular formula C6H6N2O5S. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (R−N2+). This compound is particularly notable for its applications in the synthesis of azo dyes and its role in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzenediazonium sulfate is typically synthesized from 4-aminophenol. The process involves the diazotization of 4-aminophenol using sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at low temperatures (0-5°C). The reaction proceeds as follows :
4-aminophenol+NaNO2+H2SO4→4-Hydroxybenzenediazonium sulfate+NaHSO4+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to maintain the low temperatures required for the stability of the diazonium salt .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzenediazonium sulfate undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with activated aromatic compounds to form azo dyes.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the diazonium group is replaced by other substituents.
Common Reagents and Conditions
Coupling Reactions: Typically involve phenols or amines as coupling partners under alkaline conditions.
Substitution Reactions: Common reagents include copper(I) salts for Sandmeyer reactions, where the diazonium group is replaced by halides or cyanides.
Major Products
Azo Dyes: Formed from coupling reactions with aromatic compounds.
Substituted Aromatics: Formed from substitution reactions, such as halogenated or cyanated aromatic compounds.
Scientific Research Applications
4-Hydroxybenzenediazonium sulfate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a linker for attaching drugs to biomolecules.
Industry: Utilized in the production of dyes, pigments, and as intermediates in organic synthesis
Mechanism of Action
The mechanism of action of 4-Hydroxybenzenediazonium sulfate involves the formation of a reactive diazonium ion, which can participate in electrophilic aromatic substitution reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles such as phenols or amines to form azo compounds. The molecular targets and pathways involved include the aromatic rings of the coupling partners, leading to the formation of stable azo linkages .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium sulfate
- 4-Hydroxymethylbenzenediazonium sulfate
Comparison
4-Hydroxybenzenediazonium sulfate is unique due to the presence of the hydroxyl group at the para position, which enhances its reactivity in coupling reactions compared to other diazonium salts. This makes it particularly useful in the synthesis of azo dyes with specific properties .
Properties
CAS No. |
41279-80-5 |
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Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
hydrogen sulfate;4-hydroxybenzenediazonium |
InChI |
InChI=1S/C6H4N2O.H2O4S/c7-8-5-1-3-6(9)4-2-5;1-5(2,3)4/h1-4H;(H2,1,2,3,4) |
InChI Key |
ZBZPTCVJEOXKHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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